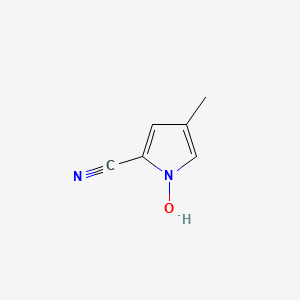
1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H6N2O. This compound is characterized by a pyrrole ring substituted with a cyano group at the second position, a hydroxyl group at the first position, and a methyl group at the fourth position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine under acidic conditions to form the pyrrole ring . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent. Industrial production methods often involve the use of catalytic systems to enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be compared with other similar compounds, such as:
Pyrrole-2-carbonitrile: Lacks the hydroxyl and methyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrole-2-carbonitrile,1-hydroxy-3-methyl: Similar structure but with the methyl group at the third position, leading to different steric and electronic effects.
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-ethyl: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties
The uniqueness of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57097-42-4 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
1-hydroxy-4-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-7)8(9)4-5/h2,4,9H,1H3 |
Clé InChI |
NRQFTZRQIUUWCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















